m-Phenolsulfonic acid
Description
Contextualization of Arenesulfonic Acids in Chemical Science
Arenesulfonic acids, a class of organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, hold a significant position in the landscape of chemical science. ontosight.aiebi.ac.uk Their general structure is Ar-SO3H, where "Ar" represents an aromatic ring. ontosight.ai These compounds are strong acids, comparable in strength to sulfuric acid. thieme-connect.dethieme-connect.de This acidity, coupled with their high solubility in water, makes them valuable in a multitude of industrial and laboratory settings. ontosight.aithieme-connect.de
The synthesis of arenesulfonic acids is most commonly achieved through the sulfonation of aromatic compounds. ontosight.ai This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring. ontosight.ai Historically, arenesulfonic acids, particularly those of aromatic amines and phenols, have been pivotal as intermediates in the manufacturing of synthetic dyes. thieme-connect.dethieme-connect.de Their applications extend to their use as catalysts in various organic reactions, such as esterification and acetylation, and as precursors in the pharmaceutical industry. ontosight.aithieme-connect.dethieme-connect.de
Research Significance of m-Phenolsulfonic Acid
Among the various arenesulfonic acids, this compound, also known as 3-hydroxybenzenesulfonic acid, is a notable compound with the molecular formula C6H6O4S. ontosight.ai It is structurally defined by a phenol (B47542) ring with a sulfonic acid group attached at the meta position. ontosight.ai This specific arrangement of the hydroxyl (-OH) and sulfonic acid groups imparts distinct chemical properties that are of significant research interest. ontosight.ai
The compound's utility as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals is a primary driver of its research significance. ontosight.ai Furthermore, its catalytic activity, particularly in polymerization reactions for producing resins and plastics, has been a subject of investigation. smolecule.com Researchers have also explored its role in electrolytic processes and as an analytical reagent. ontosight.aismolecule.com The development of catalysts based on this compound, such as this compound-formaldehyde resins, for applications like continuous-flow esterification, highlights the ongoing efforts to harness its chemical potential. acs.orgnih.govresearchgate.net
Scope and Objectives of the Academic Review
This academic review aims to provide a comprehensive and focused analysis of this compound. The primary objective is to consolidate and present detailed scientific information pertaining to its chemical and physical properties, established methods of synthesis and manufacturing, its chemical reactivity and underlying mechanisms, and its diverse applications within the chemical industries.
The scope of this review is strictly limited to the scientific and technical aspects of this compound. It will delve into its molecular structure, physical characteristics, and the chemical reactions it undergoes. The review will also explore its industrial relevance, focusing on its role as a catalyst and an intermediate in various manufacturing processes.
Chemical and Physical Properties
This compound, with the CAS Number 585-38-6, is an organic compound that presents as a solid powder. smolecule.com It is also described as a yellowish liquid that can turn brown upon exposure to air. noaa.govchemicalbook.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxybenzenesulfonic acid | smolecule.com |
| Molecular Formula | C6H6O4S | ontosight.aismolecule.com |
| Molecular Weight | 174.18 g/mol | smolecule.com |
| CAS Number | 585-38-6 | smolecule.comechemportal.org |
| Appearance | Solid powder; Yellowish liquid | smolecule.comnoaa.govchemicalbook.com |
| Boiling Point | 275.14°C (estimate) | chemicalbook.com |
| Solubility | Soluble in water, DMSO, and alcohol. | ontosight.aismolecule.com |
| Synonyms | m-Hydroxybenzenesulfonic acid, Phenol-3-sulfonic acid, 3-Sulfophenol | chemspider.com |
Synthesis and Manufacturing
The primary method for synthesizing phenolsulfonic acid involves the sulfonation of phenol. smolecule.com This process is typically carried out by heating phenol with concentrated sulfuric acid. prepchem.comprepchem.com For instance, phenol can be reacted with sulfuric acid at a temperature of 100-105°C for several hours to produce phenolsulfonic acid. prepchem.com Another approach involves the use of sulfur trioxide or oleum (B3057394) for the sulfonation of phenol. smolecule.com
The reaction of phenol with concentrated sulfuric acid typically yields a mixture of ortho and para isomers of phenolsulfonic acid. chemicalbook.com The specific isomer produced can be influenced by the reaction conditions.
Further methods for the synthesis of arenesulfonic acids in general, which could be applicable to this compound, include:
Electrophilic Aromatic Substitution: This technique is employed to selectively introduce the sulfonic group onto the aromatic ring. smolecule.com
Hydrolysis of Precursors: this compound can be generated through the hydrolysis of its corresponding sulfonyl halides. smolecule.com
Reaction of Aryl Organometallic Compounds: These compounds can react directly with sulfur trioxide to form the metal salts of arenesulfonic acids. thieme-connect.de
Chemical Reactivity and Mechanisms
This compound is a strong acid and exhibits reactivity characteristic of both phenols and sulfonic acids. noaa.govchemicalbook.com
Acidity and Salt Formation
As a strong acid, this compound readily reacts exothermically with bases, such as amines and inorganic hydroxides, to form salts. noaa.govchemicalbook.com The dissolution of concentrated solutions in water can also generate significant heat. noaa.govchemicalbook.com
Reactions of the Sulfonic Acid Group
Under strongly alkaline conditions, the sulfonic acid group can be hydrolyzed to yield phenol and sodium sulfite. smolecule.com
Reactions of the Phenolic Ring
The presence of the hydroxyl group and the sulfonic acid group on the aromatic ring makes this compound susceptible to various electrophilic substitution reactions. It can undergo diazotization and coupling reactions, which is a key aspect of its use in dye synthesis. ontosight.ai
Condensation Reactions
This compound can undergo condensation reactions with formaldehyde (B43269) to form this compound-formaldehyde resins. smolecule.com These resins have found significant application as catalysts in various organic reactions. smolecule.com
Oxidation
The compound can be oxidized to form quinones or other oxidized products.
Other Reactions
It can react with active metals to liberate hydrogen gas. noaa.govchemicalbook.com Reactions with cyanide salts can release gaseous hydrogen cyanide, and reactions with various other compounds like dithiocarbamates, isocyanates, and sulfides can generate flammable and/or toxic gases. noaa.gov
Applications in Chemical Industries
The unique chemical properties of this compound have led to its use in a variety of industrial applications.
Catalysis
This compound and its derivatives are utilized as catalysts in several chemical processes. It is employed as a catalyst in polymerization reactions, particularly in the production of resins and plastics. smolecule.com
A significant area of application is in the form of this compound-formaldehyde resins. A second-generation version of this resin (PAFR II) has been developed as a robust and reusable solid acid catalyst for continuous-flow esterification reactions. acs.orgnih.govresearchgate.net This catalyst has shown high yields in the direct esterification of carboxylic acids and alcohols and has been used for the synthesis of amides via the Ritter reaction. acs.orgnih.govacs.orgacs.org These resins are also used as drying aids for aqueous polymer dispersions. google.com
Intermediate for Dyes and Pigments
Historically and currently, a primary application of this compound is as a precursor in the synthesis of various dyes and pigments. ontosight.aiileechem.com Its ability to undergo diazotization and coupling reactions makes it a valuable intermediate in the dye manufacturing industry. ontosight.ai
Pharmaceutical Intermediates
The compound serves as an intermediate in the production of certain pharmaceuticals. ontosight.aiileechem.com The sulfonic acid group can be utilized to introduce a sulfonamide moiety into drug molecules. ontosight.ai
Other Industrial Applications
Electrolytic Processes: It plays a role in electrolytic galvanizing baths for tin plate production. smolecule.com
Leather Tanning: The first synthetic tanning agents (syntans) were condensates of phenolsulfonic acid and formaldehyde, which allowed for more efficient use of vegetable tannins. smolecule.com
Analytical Reagent: this compound can be used as a reagent in analytical chemistry for the determination of certain ions or molecules. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXQTGLKVQKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060406 | |
| Record name | m-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-38-6 | |
| Record name | 3-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Phenolsulfonic acid | |
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| Record name | m-Phenolsulfonic acid | |
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| Record name | m-Phenolsulfonic acid | |
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| Record name | m-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.688 | |
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| Record name | M-PHENOLSULFONIC ACID | |
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Advanced Synthetic Methodologies for M Phenolsulfonic Acid and Its Functional Derivatives
Strategies for m-Phenolsulfonic Acid Preparation
The synthesis of this compound is distinct from the preparation of its ortho- and para-isomers, requiring specific conditions to overcome the strong ortho-, para-directing influence of the hydroxyl group on the phenol (B47542) ring.
The direct sulfonation of phenol with sulfuric acid is a temperature-dependent reaction that typically yields a mixture of isomers. tardigrade.in Standard industrial and laboratory preparations exploit the principles of kinetic versus thermodynamic control to isolate the desired isomers.
Kinetic vs. Thermodynamic Control : At lower temperatures, around 25–30°C (298 K), the sulfonation of phenol is under kinetic control, and the major product is the faster-forming o-phenolsulfonic acid. tardigrade.invedantu.com At higher temperatures, typically around 100–110°C (373 K), the reaction becomes thermodynamically controlled, favoring the more stable p-phenolsulfonic acid. vedantu.comvedantu.com The reaction's reversibility at high temperatures allows the initially formed ortho isomer to convert into the sterically less hindered and more stable para isomer. vedantu.comstackexchange.com
Formation of the Meta Isomer : The synthesis of this compound requires overcoming the natural ortho- and para-directing effects of the hydroxyl group. This is achieved under conditions of thermodynamic equilibrium at even higher temperatures and for extended periods. A patented method specifies that temperatures of 130°C and higher, coupled with prolonged reaction times, are necessary to produce a phenolsulfonic acid mixture containing a significant proportion of the this compound isomer. google.com Under these forcing conditions, the ortho and para isomers can undergo desulfonation and re-sulfonation (isomerization) to yield the most thermodynamically stable meta product. google.com
An alternative, though less direct, route involves starting with a precursor where the directing groups facilitate meta substitution. One such method is the diazotization of 3-aminobenzenesulfonic acid (metanilic acid), followed by hydrolysis of the resulting diazonium salt to yield 3-hydroxybenzenesulfonic acid (this compound). vulcanchem.comdyestuffintermediates.comnih.gov
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired isomer by carefully controlling reaction parameters. The strategies differ significantly depending on the chosen synthetic route.
For the high-temperature isomerization of phenol , the primary goal is to drive the equilibrium towards the meta isomer. Key parameters for optimization include:
Temperature : Must be maintained above 130°C to facilitate the isomerization from the ortho and para products to the more stable meta form. google.com
Reaction Time : Prolonged reaction times are essential to allow the reversible sulfonation-desulfonation process to reach thermodynamic equilibrium, maximizing the meta-isomer concentration. google.com
Acid Concentration : The concentration of sulfuric acid influences the rate of both the initial sulfonation and the subsequent isomerization.
Product Separation : Selective hydrolysis can be employed to separate the isomers. The ortho and para isomers are more readily hydrolyzed back to phenol than the meta isomer. This allows for the removal of phenol, which can be recycled, leaving an aqueous medium enriched with the desired this compound. google.com
For the diazotization of 3-aminobenzenesulfonic acid , optimization focuses on the efficiency and safety of the two-step process:
Diazotization Temperature : This step must be conducted at low temperatures, typically between 5–10°C, to ensure the stability of the diazonium salt and prevent unwanted side reactions. google.com
Hydrolysis Conditions : The subsequent hydrolysis of the diazonium salt to introduce the hydroxyl group requires careful temperature control to ensure complete conversion without product degradation.
Purity of Starting Material : The yield and purity of the final product are highly dependent on the quality of the initial 3-aminobenzenesulfonic acid.
The following table summarizes the key optimization parameters for both methods.
| Parameter | High-Temperature Isomerization Method | Diazotization Method |
|---|---|---|
| Key Process | Thermodynamic Isomerization | Diazotization followed by Hydrolysis |
| Temperature | >130°C google.com | Low (e.g., 5-10°C) for diazotization google.com |
| Reaction Time | Prolonged google.com | Step-dependent |
| Primary Goal | Shift equilibrium to meta-isomer | Efficient and stable diazonium salt formation and hydrolysis |
| Yield Enhancement | Recycling of hydrolyzed ortho/para isomers google.com | Control of side reactions and starting material purity |
Synthesis and Engineering of Polymeric this compound-Formaldehyde Resins (PAFRs)
This compound serves as a monomer for the creation of robust, solid acid catalysts known as phenolsulfonic acid-formaldehyde resins (PAFRs). These materials immobilize the acidic functional groups within a stable polymeric matrix.
PAFRs are synthesized via the condensation polymerization of a phenolsulfonic acid monomer with an aldehyde, typically formaldehyde (B43269). doi.org The process involves heating the monomers in an acidic aqueous solution. For the synthesis of the meta-isomer resin (PAFR II), sodium m-phenolsulfonate is polymerized with paraformaldehyde in an aqueous solution of sulfuric acid. dyestuffintermediates.comquora.com The reaction is typically conducted at elevated temperatures, such as 120°C, for approximately 24 hours. quora.com During this process, a solid, dark, coal-like agglomerate forms, which is then washed and dried to yield the final resin. quora.com
The first-generation PAFR catalyst was based on p-phenolsulfonic acid. However, this catalyst (PAFR I) exhibited inadequate performance due to partial desulfonylation during use, particularly in continuous-flow reactions. google.com This instability prompted the development of a second-generation catalyst, PAFR II, based on the more stable this compound monomer. dyestuffintermediates.comquora.com
PAFR II demonstrates significantly improved catalytic activity and thermal stability compared to its predecessor. dyestuffintermediates.comquora.com The meta-position of the sulfonic acid group is less susceptible to cleavage, resulting in a more robust and reusable catalyst. google.com This enhanced stability allows PAFR II to be used effectively in both batch and continuous-flow systems for reactions like Fischer-Speier esterification, providing high product yields without the need for water removal. dyestuffintermediates.comquora.com
The following table compares the key features of the first and second-generation PAFR catalysts.
| Feature | PAFR I (First Generation) | PAFR II (Second Generation) |
|---|---|---|
| Monomer | p-Phenolsulfonic acid | This compound dyestuffintermediates.comquora.com |
| Key Weakness | Susceptible to desulfonylation google.com | Not specified; designed for higher stability |
| Stability | Lower thermal and chemical stability | Improved thermal and chemical stability quora.com |
| Catalytic Activity | Good | Improved catalytic activity quora.com |
| Primary Application | Batch esterification | Batch and continuous-flow esterification dyestuffintermediates.com |
The creation of PAFR itself is a primary strategy for catalyst immobilization, converting a soluble acid into a solid, heterogeneous catalyst that can be easily separated from reaction mixtures and reused. environmentclearance.nic.in Further engineering involves the use of external supports to enhance the physical properties and performance of the catalyst.
Strategies for this include:
Polymer-Impregnated Composites : One approach involves synthesizing a polymer-impregnated sulfonated carbon composite. This can be achieved through the carbonization of a carbohydrate like glucose onto a polymer matrix, followed by sulfonation.
Silica-Supported Resins : Phenolsulfonic acid-based resins can be supported on materials like silica (B1680970) (SiO₂). Modifying the silica surface before depositing the resin can improve the catalyst's surface area and acidity, leading to enhanced activity. smolecule.com For example, a p-phenolsulfonic acid catalyst supported on modified SiO₂ was found to be highly active and stable for the acetalization of glycerol. smolecule.com These supported catalysts often exhibit superior mechanical stability and controlled porosity compared to the unsupported resin.
Synthesis of Diverse this compound Derivatives and Related Compounds
The inherent reactivity of the hydroxyl and sulfonic acid groups on the aromatic ring of this compound allows for the synthesis of a wide array of derivatives. These derivatives, which include salts, esters, and polymeric structures, often exhibit unique properties and functionalities, making them valuable in various chemical applications. Advanced synthetic methodologies focus on targeted modifications of the parent acid to produce these functional compounds.
Preparation of Sulfonate Salts and Esters
The acidic nature of the sulfonic acid group and the phenolic hydroxyl group facilitates the formation of a variety of salts and esters. These derivatives are often crucial intermediates for further synthetic transformations or are utilized for their specific physicochemical properties.
Sulfonate salts of this compound are readily prepared through standard acid-base neutralization reactions. The reaction of this compound with a metal hydroxide, such as potassium hydroxide, yields the corresponding salt, for instance, potassium m-phenolsulfonate. ontosight.ai This compound, also known as potassium 3-hydroxybenzenesulfonate, is a potassium salt of m-hydroxybenzenesulfonic acid. ontosight.ai Similarly, sodium salts can be synthesized by neutralizing phenolsulfonic acid with sodium hydroxide. prepchem.com The general reaction involves treating an aqueous solution of the acid with the appropriate base to a specific pH. prepchem.com These salts are typically soluble in water. ontosight.aiontosight.ai
The synthesis of sulfonate esters from sulfonic acids is a fundamental transformation in organic chemistry. wikipedia.org One common method involves the direct esterification of the sulfonic acid with an alcohol. wikipedia.org Another significant route is the alcoholysis of sulfonyl chlorides, which are themselves derivatives of sulfonic acids. wikipedia.org Furthermore, specialized resins, such as this compound-formaldehyde resin (PAFR II), have been developed and utilized as highly effective solid acid catalysts for direct esterification reactions, demonstrating the catalytic utility of functionalized this compound derivatives in producing esters. researchgate.netacs.orgorganic-chemistry.org The transesterification of ester derivatives of phenolsulfonic acid with amido acids is another pathway to directly produce amido acid phenyl ester sulfonates. google.com
Table 1: Synthesis of m-Phenolsulfonate Salts
| Salt Name | Synthesis Method | Reactants | Reference |
|---|---|---|---|
| Potassium m-phenolsulfonate | Neutralization | This compound, Potassium hydroxide | ontosight.ai |
| Sodium phenolsulfonate | Neutralization | Phenolsulfonic acid, Sodium hydroxide | prepchem.com |
| Calcium phenolsulfonate | Salt formation | Phenolsulfonic acid, Calcium hydroxide | prepchem.com |
Functionalization Approaches for Novel Derivatives
Beyond simple salt and ester formation, this compound serves as a building block for more complex and functional molecules through various derivatization strategies. These approaches leverage the reactive sites on the molecule to create novel compounds with tailored properties, particularly for applications in catalysis and materials science.
A prominent functionalization approach is the condensation polymerization of this compound or its salts with aldehydes, most notably formaldehyde. researchgate.netacs.org This reaction produces this compound-formaldehyde resins, which are robust, reusable solid acid catalysts. researchgate.netacs.org For example, a second-generation resin, termed PAFR II, was synthesized through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution. researchgate.netacs.org This polymeric derivative demonstrated enhanced catalytic activity and stability, proving effective in continuous-flow esterification and Ritter reactions for amide synthesis. acs.orgacs.org
Another functionalization route involves the conversion of phenolsulfonates into other useful intermediates. For instance, amido acid phenyl ester sulfonates, which can be used as bleach activators, can be synthesized by reacting the anhydride (B1165640) of an amido acid with a phenolsulfonate salt, such as sodium phenolsulfonate. google.com Furthermore, the hydroxyl and sulfonic acid groups make this compound a valuable intermediate in the synthesis of dyes and certain pharmaceuticals. ontosight.ai The molecule can undergo reactions like diazotization and coupling, which are essential for producing various pigments. ontosight.ai
Table 2: Functionalization Reactions of this compound and its Derivatives
| Derivative Type | Synthesis Method | Key Reactants | Application/Significance | Reference |
|---|---|---|---|---|
| This compound-formaldehyde resin (PAFR II) | Condensation Polymerization | Sodium m-phenolsulfonate, Paraformaldehyde | Reusable solid acid catalyst for esterification and Ritter reactions | researchgate.netacs.orgacs.org |
| Amido acid phenyl ester sulfonates | Anhydride Reaction | Amido acid anhydride, Sodium phenolsulfonate | Bleach activators | google.com |
| Dye Precursors | Diazotization and Coupling Reactions | This compound | Intermediate for dyes and pigments | ontosight.ai |
Catalytic Efficacy and Reaction Mechanisms of M Phenolsulfonic Acid Based Systems
Mechanistic Studies of Acid-Catalyzed Organic Transformations
m-Phenolsulfonic acid and its derivatives, particularly when immobilized in a resin matrix, serve as potent and often reusable solid acid catalysts for a variety of organic transformations. Their efficacy stems from the strong Brønsted acidity of the sulfonic acid group (-SO₃H) attached to the aromatic ring. This acidity facilitates the protonation of substrates, thereby generating reactive intermediates such as carbocations or activated carbonyl groups, which are pivotal in numerous reaction mechanisms. Polymeric forms, such as this compound-formaldehyde resins, offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for recycling and use in continuous-flow systems.
Resins derived from phenolsulfonic acid have demonstrated significant catalytic activity in esterification reactions. A notable example is the this compound-formaldehyde resin (PAFR II), which has been developed as a robust and reusable solid acid catalyst. This catalyst has shown improved activity and stability over previous generations of similar catalysts.
The direct esterification of carboxylic acids with alcohols, often referred to as Fischer esterification, is a fundamental acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent steps involving proton transfer and the elimination of a water molecule yield the ester product.
The use of a second-generation this compound–formaldehyde (B43269) resin (PAFR II) has been shown to be highly effective for this transformation. This catalyst, prepared through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution, has been successfully applied in both batch and continuous-flow direct esterification processes. dntb.gov.ua A key advantage of this system is its effectiveness without the need for water removal, which is often required to drive the equilibrium toward the product side in Fischer esterifications. dntb.gov.ua In continuous-flow setups, PAFR II provided higher product yields than other commercial ion-exchange acid catalysts. dntb.gov.ua
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | Benzyl alcohol | 3 | 95 |
| Acetic acid | 1-Phenylethanol | 24 | 90 |
| Benzoic acid | Benzyl alcohol | 24 | 85 |
| Phenylacetic acid | Methanol (B129727) | 6 | 94 |
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another critical acid-catalyzed reaction. This process is particularly significant in the synthesis of biodiesel, which involves the transesterification of triglycerides from vegetable oils or animal fats with a short-chain alcohol, typically methanol, to produce fatty acid methyl esters (FAME).
Phenolsulfonic acid-formaldehyde resins (PAFR) have been effectively utilized as heterogeneous catalysts for these processes. thieme-connect.de The catalyst promotes the reaction, which, like direct esterification, is an equilibrium process. The use of PAFR allows for efficient conversion in both batch and continuous-flow systems for the production of FAME. thieme-connect.de The solid nature of the catalyst simplifies the purification of the biodiesel product, as it can be easily filtered out, avoiding the complex separation steps associated with homogeneous catalysts like sulfuric acid. google.com Research has shown that a PAFR-packed flow reactor can operate for extended periods, such as four days, without a discernible loss of catalytic activity, highlighting its potential for industrial-scale biodiesel production. thieme-connect.de
In conventional acid-catalyzed esterification, the presence of water, a byproduct of the reaction, can negatively impact catalytic performance and shift the equilibrium back toward the reactants, thereby reducing the ester yield. organic-chemistry.org This often necessitates the removal of water from the reaction mixture. organic-chemistry.org However, catalysts like the phenolsulfonic acid-formaldehyde resin (PAFR) have shown surprising tolerance to water.
The Ritter reaction is an acid-catalyzed transformation that synthesizes N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene. The mechanism involves the formation of a carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydration of the nitrilium ion yields the final amide product.
A recyclable this compound-formaldehyde resin (PAFR II) has been identified as a highly efficient solid acid catalyst for the Ritter reaction. pw.edu.plresearchgate.net This heterogeneous catalyst facilitates the synthesis of a wide variety of amides from various nitriles and alcohols in high yields, often up to 90%. pw.edu.plresearchgate.net The use of PAFR II aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste. wikipedia.org
The catalyst's robustness has been particularly well-demonstrated in continuous-flow systems. A PAFR II-packed column reactor can operate for over two weeks (366 hours) without any loss of catalytic activity, maintaining a consistent product yield of approximately 90%. wikipedia.org This long-term stability represents a significant step towards process intensification and sustainable amide synthesis on a larger scale. The catalyst is reusable and maintains its reactivity over at least five cycles in batch reactions. wikipedia.org
| Nitrile | Alcohol | Product Yield (%) |
|---|---|---|
| Benzonitrile | tert-Butyl alcohol | 90 |
| 4-Chlorobenzonitrile | tert-Butyl alcohol | 76 |
| Acetonitrile | 1-Adamantanol | 83 |
| Acetonitrile | 1-Methylcyclohexanol | 75 |
| Benzonitrile | Cyclohexanol | 23 |
As a strong Brønsted acid, this compound possesses the catalytic potential to facilitate other electrophilic aromatic substitution (SEAr) and electrophilic addition reactions. In SEAr reactions, such as Friedel-Crafts alkylation and acylation, a strong acid catalyst is required to generate the electrophile (a carbocation or an acylium ion) that subsequently attacks the aromatic ring. libretexts.org Similarly, the electrophilic addition of protic species (like water or alcohols) to alkenes is catalyzed by strong acids, which protonate the double bond to form a carbocation intermediate. arkat-usa.org
Esterification Reactions and Their Kinetics
Heterogeneous Catalysis with Polymeric this compound Resins
Polymeric resins derived from this compound represent a significant class of solid acid catalysts. Their application in heterogeneous catalysis is driven by the advantages they offer over traditional homogeneous acid catalysts, such as ease of separation from reaction products, potential for regeneration and reuse, and suitability for continuous-flow processes. These materials combine the acidic functionality of the sulfonic acid group with a robust, cross-linked polymer backbone, creating highly active and stable catalytic systems.
Design and Characterization of Solid Acid Catalysts
The design of polymeric this compound resins primarily involves the condensation polymerization of a phenolsulfonic acid monomer with an aldehyde, typically formaldehyde. A notable example is the this compound–formaldehyde resin (PAFR), which has been developed in several generations. The synthesis of a second-generation catalyst, PAFR II, is achieved through the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous sulfuric acid solution. thieme-connect.comnih.gov This method produces a robust, macroporous resin with a high density of sulfonic acid (-SO₃H) active sites.
The structural and chemical properties of these solid acid catalysts are elucidated through a variety of characterization techniques:
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and porous structure of the resin. The porous nature is crucial for allowing reactant access to the catalytic sites within the polymer matrix. thieme-connect.comthieme-connect.com
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the catalyst, confirming the uniform distribution of sulfur, which is indicative of the sulfonic acid groups throughout the resin structure. thieme-connect.com
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the resin. For instance, studies on similar phenol-formaldehyde resins show distinct stages of degradation, with the main polymer structure collapsing at temperatures between 300 °C and 500 °C, depending on the specific composition. akjournals.comncsu.edu
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the polymer, confirming the incorporation of sulfonic acid groups into the phenolic resin backbone. mdpi.com
Elemental Analysis: This technique provides quantitative data on the elemental composition (e.g., carbon, hydrogen, sulfur) of the catalyst, which allows for the calculation of the acid site density (often expressed in mmol H⁺/g). thieme-connect.com
Catalyst Reusability, Stability, and Deactivation Mechanisms
A primary advantage of heterogeneous catalysts is their potential for reuse. Polymeric this compound resins have demonstrated excellent reusability across multiple reaction cycles. For example, the second-generation this compound–formaldehyde resin (PAFR II) was reused nine times in a batch esterification reaction without a discernible loss of its catalytic activity. thieme-connect.com In other studies, similar porous phenolsulfonic acid–formaldehyde (PSF) resins have been reused up to 30 times without a significant drop in performance. thieme-connect.comresearchgate.net
Stability is a critical factor for the longevity of a solid acid catalyst. The this compound-based resins exhibit enhanced stability compared to their para-substituted counterparts (p-phenolsulfonic acid-formaldehyde resin, or PAFR I). The para-isomer was found to suffer from partial desulfonylation, or loss of the -SO₃H group, during flow reactions, which leads to a decline in catalytic performance. thieme-connect.com The meta-position of the sulfonic acid group in PAFR II provides greater chemical stability, making it a more robust and reliable catalyst for prolonged use. thieme-connect.comnih.gov
The primary deactivation mechanisms for these types of catalysts include:
Leaching of Active Sites: This involves the gradual loss of sulfonic acid groups from the polymer support into the reaction medium. The improved design of meta-sulfonated resins has significantly mitigated this issue. thieme-connect.commdpi.com
Thermal Degradation: At elevated temperatures, the polymer backbone can begin to degrade, leading to a loss of structural integrity and catalytic activity. TGA studies indicate that phenol-formaldehyde resins are generally stable up to several hundred degrees Celsius. akjournals.comscispace.comresearchgate.net
Fouling: The porous structure of the catalyst can become blocked by the adsorption of reactants, products, or byproducts, which prevents access to the active sites. In some continuous-flow applications, periodic washing of the catalyst with a solvent like methanol can effectively regenerate the catalyst and maintain its activity. acs.org
The robust nature and high stability of the this compound-formaldehyde resin make it a highly effective and reusable heterogeneous catalyst suitable for sustainable chemical processes. researchgate.net
Continuous-Flow Reactor Systems and Scalability
Polymeric this compound resins are particularly well-suited for use in continuous-flow reactor systems, such as packed-bed reactors. This setup offers several advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and simplified product isolation, as the need to separate the catalyst from the reaction mixture is eliminated. researchgate.net
The application of this compound-formaldehyde resin (PAFR II) in continuous-flow systems has been successfully demonstrated for various organic transformations, including Fischer-Speier esterification and the Ritter reaction. thieme-connect.comacs.org In these systems, the solid resin is packed into a column or cartridge, and the reactant solution is continuously pumped through it.
Key findings from continuous-flow studies include:
Long-Term Operational Stability: In a long-term continuous-flow esterification of oleic acid with methanol, a column packed with PAFR II operated for 355 hours, producing 330 grams of product with a consistently high conversion rate (92%). thieme-connect.com Another study on the continuous-flow synthesis of amides via the Ritter reaction showed that the PAFR II catalyst maintained its activity for over two weeks (366 hours), demonstrating remarkable stability and productivity. acs.org
High Efficiency and Yield: Continuous-flow esterification using PAFR II has resulted in product yields of up to 98%. thieme-connect.com The efficiency of flow systems can surpass that of batch reactions; for example, the synthesis of N-(tert-butyl)cyclohexanecarboxamide yielded 76% in a flow system compared to 51% in a batch process. acs.org
Scalability: The successful implementation in continuous-flow reactors demonstrates the potential for scalability. The ability to operate for extended periods without loss of activity is a critical factor for industrial applications, bridging the gap between academic research and large-scale chemical production. researchgate.netriken.jp A PAFR-packed flow reactor for producing biodiesel fuel (FAME) was shown to operate for four days without losing catalytic activity. nih.govresearchgate.net
These results underscore the suitability of this compound-based polymeric resins for developing efficient, scalable, and environmentally sustainable continuous manufacturing processes. acs.org
Comparative Analysis with Conventional Acid Catalysts
The catalytic performance of polymeric this compound resins has been benchmarked against a range of conventional homogeneous and heterogeneous acid catalysts. In numerous studies, these resins have demonstrated superior or comparable efficacy.
In the direct esterification of carboxylic acids, the second-generation this compound-formaldehyde resin (PAFR II) provided higher product yields than any other commercial ion-exchanged acid catalyst tested under continuous-flow conditions. nih.govacs.org A similar porous phenolsulfonic acid–formaldehyde (PSF) resin also showed significantly higher catalytic activity in the esterification of oleic acid compared to several other solid acids. thieme-connect.com
The following table provides a comparative overview of catalyst performance in the esterification of oleic acid with methanol.
| Catalyst | Conversion (%) |
| Phenolsulfonic acid–formaldehyde (PSF) resin | 97 |
| p-Toluenesulfonic acid (PTSA) | 90 |
| Sulfonated ZrO₂ | 75 |
| Amberlyst 15 | 20 |
| Amberlyst IRA 400 | 14 |
| H-ZSM-5 (Zeolite) | 12 |
| Montmorillonite K-10 | 11 |
Data sourced from Baek et al. (2015) thieme-connect.com
Compared to homogeneous mineral acids like sulfuric acid, the aryl sulfonic acid groups on the polymer offer higher catalytic activity in certain reactions, such as polyester (B1180765) hydrolysis. This enhancement is attributed to a better affinity of the catalyst for the organic substrate surface. mst.edu While zeolites are effective catalysts for many reactions, their performance can be limited by pore size and accessibility, as seen in the comparison table where H-ZSM-5 showed lower conversion. thieme-connect.commdpi.com Commercial polymer resins like Amberlyst-15, a macroreticular sulfonic acid cation exchange resin, are widely used but were outperformed by the specifically designed phenolsulfonic acid–formaldehyde resin in the cited esterification reaction. thieme-connect.commdpi.com
Environmental Fate and Remediation Strategies for M Phenolsulfonic Acid
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. researchgate.netbibliotekanauki.pl These processes have been investigated for the degradation of phenolsulfonic acids due to their effectiveness in breaking down stable aromatic structures. bohrium.comnaun.org
Photochemical AOPs utilize ultraviolet (UV) radiation to generate hydroxyl radicals from precursors like hydrogen peroxide (H₂O₂) or through photocatalysis. Studies on phenol (B47542) sulfonic acid (PSA) have demonstrated the efficacy of these systems.
The UV/H₂O₂ process has shown high removal percentages for PSA under various pH conditions. In one study, degradation rates of 90.9% (neutral), 93.0% (basic), and 94.4% (acidic) were achieved within 20 minutes, with the highest degradation rate observed under acidic conditions. bohrium.comnaun.org
The Photo-Fenton process (UV/H₂O₂/Fe(II) or UV/H₂O₂/Fe(III)) has proven to be an even more effective treatment method under acidic conditions. nih.gov This process accelerates the oxidation rate significantly compared to the UV/H₂O₂ system alone. nih.gov The reaction is influenced by pH, the concentration of hydrogen peroxide, and the amount and type of iron catalyst used. bohrium.comnaun.orgnih.gov For the UV/H₂O₂/Fe(II) system, optimal conditions were found at a pH of 3, with 4 mmol/L H₂O₂ and 0.25 mmol/L Fe(II). bohrium.comnaun.org For the UV/H₂O₂/Fe(III) system, the optimal conditions were a pH of 3, 6 mmol/L H₂O₂, and 0.4 mmol/L Fe(III). bohrium.comnaun.org The Fenton process, in general, is a well-established AOP for generating hydroxyl radicals to remediate contaminated water. scispace.commdpi.com
Table 1: Comparative Efficacy of Photochemical Oxidation Systems for Phenol Sulfonic Acid (PSA) Degradation
| Process | pH Condition | Removal Percentage (%) | Optimal Reagent Concentrations |
|---|---|---|---|
| UV/H₂O₂ | Acidic | 94.4 | Not Specified |
| UV/H₂O₂ | Neutral | 90.9 | Not Specified |
| UV/H₂O₂ | Basic | 93.0 | Not Specified |
| Photo-Fenton (UV/H₂O₂/Fe(II)) | Acidic (pH 3) | Most Effective | 4 mmol/L H₂O₂, 0.25 mmol/L Fe(II) |
| Photo-Fenton (UV/H₂O₂/Fe(III)) | Acidic (pH 3) | Most Effective | 6 mmol/L H₂O₂, 0.4 mmol/L Fe(III) |
Ozonation is another AOP that has been successfully applied to the degradation of phenolsulfonic acid derivatives. Studies on phenol sulfonic acid-syntan (PSAS) showed that its removal, measured by Chemical Oxygen Demand (COD), is dependent on pH, ozone concentration, and the initial PSAS concentration. nih.govresearchgate.net The optimal conditions for the process were identified as pH 7, an ozone concentration of 5.2 × 10⁻³ mmol/L, and an initial PSAS concentration of 500 mg/L. nih.govresearchgate.net
A significant advantage of ozonation is its ability to transform non-biodegradable pollutants into more biodegradable forms. The treatment of PSAS with ozone led to an increase in the BOD₅/COD ratio, confirming the improved bio-treatability of the effluent. nih.govresearchgate.net Similarly, preliminary ozonation of wastewaters containing p-phenol sulfonic acid (p-PSA) and 2-naphthalene sulfonic acid (2-NSA) significantly increased the BOD₅/COD ratio from 0.15 to 0.88, rendering the effluent more amenable to subsequent biological treatment. researchgate.net
The degradation of phenolsulfonic acids by AOPs proceeds through the formation of various intermediate by-products before eventual mineralization. In the ozonation of p-PSA and 2-NSA, initial reactions involve hydroxylation and desulfonation. researchgate.net The primary sub-products identified include catechol, followed by ring-opening to form aliphatic acids such as muconic, fumaric, maleic, and malonic acids. researchgate.net The final products are typically simple organic acids like oxalic acid and formic acid, along with formaldehyde (B43269). researchgate.net
Analysis of phenol degradation by an optimized ozone generator also identified intermediates, including p-benzoquinone, 4-cyclopentene-1, 3-dione, and diacetone alcohol, indicating a complex series of oxidation reactions. matec-conferences.org The formation of transformation products, rather than immediate mineralization, is a common feature of ozonation processes. nih.gov Key degradation pathways for similar sulfonated aromatic compounds include desulfonation and hydroxylation of the aromatic ring. researchgate.net
The degradation of pollutants via AOPs is often described using kinetic models to understand reaction rates and optimize process parameters. The ozonation of PSAS was found to follow a pseudo-first-order reaction model. nih.govresearchgate.net Similarly, the degradation of other phenolic compounds by various AOPs, including photo-Fenton and electro-Fenton processes, frequently fits a pseudo-first-order kinetic model. nih.goveeer.orgeeer.org
The pseudo-first-order rate constant (k) is a critical parameter for comparing the efficiency of different AOPs and optimizing conditions. eeer.orgmdpi.com Process optimization involves adjusting key variables such as pH, oxidant concentration (e.g., H₂O₂, ozone), and catalyst concentration (e.g., Fe²⁺) to maximize the degradation rate. For instance, in the photo-Fenton process for p-chlorophenol, the reaction was significantly influenced by pH, H₂O₂ input, and the amount of iron catalyst. nih.gov Kinetic modeling is therefore essential for designing efficient and cost-effective AOP-based remediation systems. bibliotekanauki.plnih.gov
Biological Degradation and Bioremediation Approaches
Bioremediation offers a cost-effective and environmentally friendly alternative for treating phenolic contaminants. nih.gov This approach utilizes the metabolic capabilities of microorganisms to break down hazardous compounds. frontiersin.org Various bacterial genera, including Pseudomonas, Rhodococcus, and Bacillus, are known to degrade phenolic compounds. mdpi.com
The aerobic biodegradation of phenol and its derivatives typically proceeds in a two-stage process. The first step involves the conversion of the phenolic compound into catechol, a dihydroxyaromatic derivative. This reaction is catalyzed by the enzyme phenol hydroxylase. frontiersin.orgmdpi.com
Once catechol is formed, the aromatic ring is cleaved, which can occur via two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.org
Ortho-Cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. frontiersin.orgmdpi.com This intradiol fission results in the formation of cis,cis-muconic acid. This intermediate is further metabolized through the β-ketoadipate pathway into non-toxic products like succinate (B1194679) and acetyl-CoA, which can enter the central tricarboxylic acid (TCA) cycle. nih.govfrontiersin.orgmdpi.com
Meta-Cleavage Pathway: This pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring at a bond adjacent to one of the hydroxyl groups (extradiol fission). nih.govresearchgate.net The product of this cleavage is 2-hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic reactions convert this intermediate into compounds that can also enter the TCA cycle. nih.gov
The specific pathway utilized depends on the microbial strain and its genetic makeup. For example, studies on Pseudomonas fluorescens PU1 indicated that phenol degradation occurred exclusively via the meta-cleavage pathway, with high activity of catechol 2,3-dioxygenase observed and no detectable activity of catechol 1,2-dioxygenase. nih.gov In contrast, the ortho-cleavage pathway is more prevalent in Rhodococcus species. mdpi.com
Table 2: Comparison of Ortho- and Meta-Cleavage Pathways for Catechol Degradation
| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |
|---|---|---|
| Key Enzyme | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase |
| Type of Fission | Intradiol (between hydroxyl groups) | Extradiol (adjacent to a hydroxyl group) |
| Initial Product | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde |
| Subsequent Pathway | β-Ketoadipate pathway | Further enzymatic conversions |
| Common Genera | Rhodococcus | Pseudomonas |
Isolation and Characterization of Phenolsulfonic Acid-Degrading Microorganisms
The successful bioremediation of m-phenolsulfonic acid relies on the identification and isolation of microorganisms capable of utilizing this compound as a source of carbon and energy. While specific studies focusing exclusively on the isolation of this compound degraders are limited, research on the biodegradation of structurally similar sulfonated aromatic compounds and phenols has identified several key microbial genera with the potential for this metabolic capability. These microorganisms are typically isolated from environments historically contaminated with industrial effluents, such as soil and water near manufacturing plants and wastewater treatment facilities.
Enrichment culture techniques are commonly employed to isolate potent degrading strains. This method involves cultivating environmental samples in a minimal salt medium where this compound is the sole carbon source. This selective pressure encourages the growth of microorganisms that can metabolize the target compound. Subsequent isolation on solid media allows for the purification of individual strains, which are then characterized based on their morphological, physiological, and genetic traits.
Several bacterial genera have been identified as effective degraders of aromatic sulfonates and phenolic compounds, making them strong candidates for the degradation of this compound. Notably, species belonging to the genera Alcaligenes, Pseudomonas, and Rhodococcus have demonstrated the ability to break down complex aromatic molecules.
For instance, Alcaligenes sp. strain O-1 has been shown to grow on benzene (B151609) sulfonate and other sulfonated aromatics. nih.gov Strains of Pseudomonas and Acinetobacter have also been isolated from various environments and have shown a high capacity for phenol degradation. ajol.info One study on the degradation of 2-aminobenzenesulfonate (B1233890) identified Alcaligenes sp. O-1 as capable of initiating the degradation pathway. ethz.ch
The characterization of these isolates often involves assessing their degradation efficiency under various environmental conditions, such as pH, temperature, and substrate concentration. This information is crucial for optimizing bioremediation strategies. The table below summarizes key characteristics of some bacterial genera known for degrading related aromatic compounds.
| Microbial Genus | Degraded Compounds | Key Characteristics | Isolation Source |
| Alcaligenes | Benzene sulfonate, Toluene-4-sulfonate, 2-Aminobenzenesulfonate | Gram-negative, aerobic, often found in soil and water. Possesses specialized transport systems for sulfonates. nih.gov | Industrial wastewater, contaminated soil |
| Pseudomonas | Phenol, Naphthalene, Linear Alkylbenzene Sulfonates | Gram-negative, metabolically versatile, known for a wide range of catabolic pathways for aromatic compounds. ajol.info | Contaminated soil and water, industrial effluents |
| Rhodococcus | Phenol, Biphenyl | Gram-positive, often possess robust enzymatic systems for degrading complex organic molecules. jabsonline.org | Petrochemical contaminated sites |
Enzymatic Mechanisms of Biodegradation (e.g., Dioxygenases)
The microbial degradation of this compound is initiated by enzymatic action that destabilizes the aromatic ring, making it susceptible to further breakdown. The key enzymes in this initial step are typically dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus. researchgate.net Based on studies of analogous sulfonated aromatic compounds, a plausible enzymatic pathway for this compound can be proposed.
The proposed pathway commences with the action of a dioxygenase on the this compound molecule. This enzyme would hydroxylate the aromatic ring, leading to the formation of a sulfocatechol intermediate. For instance, in the degradation of 2-aminobenzenesulfonate by Alcaligenes sp. O-1, a 2-aminobenzenesulfonate 2,3-dioxygenase catalyzes the formation of 3-sulfocatechol. ethz.ch A similar mechanism is expected for this compound, likely yielding either 3-sulfocatechol or 4-sulfocatechol depending on the position of the initial enzymatic attack.
Following the formation of the sulfocatechol intermediate, the aromatic ring is cleaved. This is another critical step catalyzed by a catechol dioxygenase . These enzymes are classified based on the position of ring cleavage:
Intradiol dioxygenases (e.g., catechol 1,2-dioxygenase) cleave the bond between the two hydroxyl groups of the catechol ring.
Extradiol dioxygenases (e.g., catechol 2,3-dioxygenase) cleave the bond adjacent to one of the hydroxyl groups. nih.gov
In the degradation of sulfonated catechols, meta-cleavage (extradiol) is a common route. For example, 3-sulfocatechol is cleaved by 3-sulfocatechol 2,3-dioxygenase to yield 2-hydroxymuconate. researchgate.net The sulfonate group may be released either before or after ring cleavage, depending on the specific enzymatic pathway. In many cases, the sulfonate group is removed after the aromatic ring has been opened, leading to the formation of sulfite, which can be further oxidized to sulfate (B86663).
The subsequent steps in the pathway involve a series of enzymatic reactions that further break down the ring-fission product into intermediates of central metabolic pathways, such as the Krebs cycle. These intermediates can then be used by the microorganism for energy production and biomass synthesis. The table below outlines the proposed key enzymes and their roles in the degradation of this compound.
| Enzyme | Reaction Catalyzed | Substrate | Product |
| Phenolsulfonate Dioxygenase | Dihydroxylation of the aromatic ring | This compound | Sulfocatechol intermediate |
| Sulfocatechol Dioxygenase | Cleavage of the aromatic ring | Sulfocatechol | Ring-fission product (e.g., hydroxymuconic semialdehyde derivative) |
| Desulfonating Enzyme | Removal of the sulfonate group | Sulfonated intermediate | Sulfite and a desulfonated organic molecule |
Bioremediation Potential in Contaminated Matrices
The metabolic capabilities of phenolsulfonic acid-degrading microorganisms hold significant promise for the bioremediation of contaminated environmental matrices, including industrial wastewater and soil. nih.gov Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods for the removal of these persistent organic pollutants.
In contaminated wastewater, bioreactors containing immobilized or suspended cultures of specialized microorganisms can be employed to treat effluents from industries such as dye and chemical manufacturing. The efficiency of these systems depends on maintaining optimal conditions for microbial growth and enzymatic activity, including pH, temperature, and nutrient availability. The cyanobacterium Leptolyngbya sp. has shown potential in treating industrial effluent containing phenol. nih.gov
For contaminated soils, bioremediation strategies can involve bioaugmentation, where pre-cultured degrading microorganisms are introduced to the site to enhance the indigenous microbial population's degradative capacity. Another approach is biostimulation, which involves the addition of nutrients and oxygen to stimulate the activity of the native microbial community. The combination of these strategies can be particularly effective.
The success of bioremediation in both soil and water is contingent on the bioavailability of the contaminant to the microorganisms. In soil, this compound may adsorb to soil particles, reducing its availability for microbial uptake. The presence of other pollutants can also influence the degradation process, sometimes inhibiting microbial activity.
Research on the bioremediation of related compounds provides insights into the potential for this compound cleanup. For example, bacterial consortia have been shown to be more effective in degrading linear alkylbenzene sulfonates than individual strains, highlighting the importance of microbial interactions in complex contaminated environments. jabsonline.org The table below presents potential bioremediation strategies for this compound in different contaminated matrices.
| Contaminated Matrix | Bioremediation Strategy | Key Considerations | Potential Microbial Genera |
| Industrial Wastewater | Bioreactors (e.g., activated sludge, moving bed biofilm reactors) | Hydraulic retention time, organic loading rate, presence of co-contaminants. nih.gov | Alcaligenes, Pseudomonas |
| Contaminated Soil | Bioaugmentation, Biostimulation, Landfarming | Soil type, contaminant concentration, bioavailability, presence of other pollutants. | Rhodococcus, Pseudomonas, Acinetobacter |
| Groundwater | In-situ bioremediation (e.g., permeable reactive barriers) | Nutrient and oxygen delivery, hydrogeological conditions. | Alcaligenes, Pseudomonas |
Advanced Analytical and Spectroscopic Characterization of M Phenolsulfonic Acid
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of m-Phenolsulfonic acid, enabling its separation from isomers, starting materials, and degradation products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and reliable method for the analysis of this compound. Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. atamanchemicals.comsielc.com The method's conditions can be adapted to suit specific analytical needs, such as routine purity testing or stability studies.
A typical RP-HPLC method for this compound involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier. atamanchemicals.comsielc.com The acid, often phosphoric acid, helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. atamanchemicals.comsielc.com Detection is typically performed using an ultraviolet (UV) detector.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV Spectroscopy |
| Application | Quantification, Purity Assessment |
This table is for illustrative purposes. Actual conditions may vary based on the specific column and instrumentation used.
For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative to conventional HPLC. waters.com UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates without sacrificing separation efficiency. atamanchemicals.comsielc.com This results in significantly reduced analysis times, increasing sample throughput. waters.com
The principles of separation in UPLC are similar to HPLC, often employing reversed-phase chemistry. Due to the narrower peaks achieved with UPLC (typically 1 to 3 seconds wide), it is often coupled with rapid detection techniques like mass spectrometry (MS) to ensure accurate quantification. waters.commdpi.com This combination, known as UPLC-MS, provides an exceptional degree of sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis. researchgate.netnih.gov
In pharmaceutical development and chemical manufacturing, it is often necessary to isolate and identify unknown impurities. Preparative scale liquid chromatography is the technique of choice for this purpose, as it allows for the purification of larger quantities of specific compounds from a mixture. simsonpharma.comrssl.com
The analytical HPLC methods developed for this compound are often scalable to preparative dimensions. atamanchemicals.comsielc.com This involves using a column with a larger diameter and particle size to accommodate higher sample loads. asianpubs.org The goal is to overload the column to maximize throughput while maintaining sufficient resolution to separate the impurity of interest from the main component and other impurities. rssl.com Once the fractions containing the purified impurity are collected, the solvent is removed, often through lyophilization (freeze-drying), to yield a pure solid sample. asianpubs.org This isolated material is then subjected to structural elucidation techniques like MS and NMR. rssl.com
Structural Elucidation and Identification Methods
Once this compound or its related impurities have been isolated, spectroscopic methods are employed to confirm their chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while nuclear magnetic resonance spectroscopy reveals the arrangement of atoms within the molecule.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For sulfonic acids, analysis is often performed using a negative ionization mode, such as electrospray ionization (ESI-), where the molecule readily loses a proton to form an [M-H]⁻ ion. researchgate.net The accurate mass of this ion provides a direct measurement of the molecular weight of this compound (C₆H₆O₄S), which is 174.17 g/mol . nih.gov
For MS-compatible liquid chromatography methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. atamanchemicals.comsielc.com In addition to the molecular ion, MS analysis can generate fragment ions by inducing the molecule to break apart. This fragmentation pattern serves as a "molecular fingerprint," which can be used to confirm the identity of the compound and distinguish it from its isomers. For instance, phenolic acids often exhibit a characteristic loss of a CO₂ group (44 mass units) during fragmentation. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Ionization Mode |
|---|---|---|
| Molecular Formula | C₆H₆O₄S | N/A |
| Molecular Weight | 174.17 g/mol | N/A |
| Predicted [M-H]⁻ Ion | 173.0 m/z | Negative |
Data derived from the molecular formula and general behavior of sulfonic acids in mass spectrometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment of each hydrogen atom (¹H NMR) and carbon atom (¹³C NMR) in a molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern on the benzene (B151609) ring (at positions 1 and 3), the four aromatic protons are in different chemical environments, which should result in a complex splitting pattern. In contrast, its isomer, p-Phenolsulfonic acid, has a higher degree of symmetry, leading to a simpler spectrum with two characteristic doublets for the aromatic protons. researchgate.net The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide unambiguous proof of the meta substitution. The presence of the hydroxyl proton can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample, which causes the O-H signal to disappear due to proton exchange. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in Phenolsulfonic Acid Isomers
| Isomer | Aromatic Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| p-Phenolsulfonic acid | Protons ortho to -OH | ~6.75 | Doublet |
| Protons ortho to -SO₃H | ~7.5 | Doublet |
| This compound | H2, H4, H5, H6 | Complex Multiplets | Multiplet |
This table presents data for the p-isomer researchgate.net and predicts the general appearance for the m-isomer based on structural principles.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for the functional group analysis of this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the functional groups present in the molecule. The IR spectrum of this compound is characterized by the presence of absorption bands corresponding to the hydroxyl (-OH) group, the sulfonic acid (-SO₃H) group, and the meta-disubstituted aromatic ring.
The hydroxyl group exhibits a characteristic broad absorption band due to O-H stretching vibrations, the frequency of which is influenced by hydrogen bonding. libretexts.orglibretexts.orgadichemistry.com The sulfonic acid group shows strong and distinct absorption bands for the S=O and S-O stretching vibrations. s-a-s.org Additionally, the aromatic ring gives rise to several characteristic absorption bands, including C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations. The pattern of the out-of-plane bending bands in the fingerprint region can provide information about the meta-substitution pattern of the benzene ring. fiveable.mespectroscopyonline.comquimicaorganica.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3600–3200 | O-H stretch | Phenolic -OH | Strong, Broad |
| 3100–3000 | C-H stretch | Aromatic | Medium to Weak |
| 1600–1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1350–1340 | S=O asymmetric stretch | Sulfonic Acid | Strong |
| 1180–1160 | S=O symmetric stretch | Sulfonic Acid | Strong |
| 1260–1000 | C-O stretch | Phenolic | Strong |
| 1085-1030 | S-O stretch | Sulfonic Acid | Strong |
UV-Vis Spectrophotometry for Concentration Determination and Reaction Monitoring
UV-Vis spectrophotometry is a valuable analytical method for the quantitative analysis and reaction monitoring of this compound. The technique is based on the absorption of ultraviolet and visible light by molecules containing chromophores. In this compound, the benzene ring acts as a chromophore, and its absorption characteristics are influenced by the attached hydroxyl (-OH) and sulfonic acid (-SO₃H) groups.
The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This relationship makes UV-Vis spectrophotometry a straightforward and effective tool for monitoring the progress of reactions involving this compound, as changes in its concentration will correspond to changes in absorbance. Phenolic compounds, in general, are well-suited for quantification by UV-visible light methods due to the phenolic ring's ability to absorb UV light. researchgate.netresearchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Wavelength (λmax) (nm) | Electronic Transition |
|---|---|---|
| Primary Band (E2-band) | ~210 - 230 | π → π* |
Diverse Research Applications and Industrial Relevance of M Phenolsulfonic Acid
Polymer and Material Science Research
The unique chemical structure of m-phenolsulfonic acid, featuring both a hydroxyl and a sulfonic acid group on an aromatic ring, makes it a valuable monomer and functional component in the synthesis of advanced polymers and materials. Its applications in this field are diverse, ranging from catalysis to the formulation of specialty resins and agents for industrial processes like leather tanning.
Polymeric Supports for Catalysis and Functional Coatings
Resins derived from the condensation polymerization of this compound and formaldehyde (B43269) have emerged as robust and highly effective solid acid catalysts. A notable example is the second-generation this compound–formaldehyde resin (PAFR II), which has demonstrated significant improvements in both catalytic activity and stability. nih.govgoogle.com These porous resins exhibit excellent performance in reactions such as esterification, even without the removal of water, a common byproduct that can hinder catalyst performance. researchgate.netcsic.es
The catalytic efficiency of these resins is attributed to their porous structure and the presence of strong acidic active sites. researchgate.net Research has shown that PAFR II can provide higher product yields in continuous-flow esterification processes compared to many commercial ion-exchanged acid catalysts. nih.govgoogle.com This makes them a promising candidate for developing greener and more efficient chemical processes for producing industrial esters used in fuels, lubricants, and plasticizers. researchgate.netbiorxiv.org
The following table summarizes the performance of a phenolsulfonic acid-formaldehyde (PSF) resin in the esterification of oleic acid with various alcohols, highlighting its high conversion and yield rates.
Table 1: Esterification of Oleic Acid with Various Alcohols using a PSF Resin Catalyst
Alcohol Conversion (%) Yield (%) Methanol (B129727) 97 97 Ethanol 96 96 1-Propanol 95 95 2-Propanol 93 93 1-Butanol 96 96
Data sourced from studies on porous polymeric acid catalysts. researchgate.net
While the direct application of this compound in functional coatings is an area of ongoing research, the broader class of phenolic compounds is utilized in creating coatings with a range of functional properties. These coatings can be tailored for applications requiring specific surface chemistries.
Applications in Specialty Resins and Ionomers
This compound is a key component in the formulation of specialty resins, particularly phenol-formaldehyde resins. These thermosetting polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of the sulfonic acid group from this compound can modify the properties of the resulting resin, such as its ion-exchange capacity.
The ion-exchange capabilities of phenolsulfonic acid-based resins make them suitable for use as cation exchange agents. google.com The ion exchange capacity is a measure of the resin's ability to exchange ions, which is a critical parameter for applications in water softening and demineralization. Studies on p-phenolsulfonic acid resins have shown that the synthesis conditions can significantly impact the final ion exchange capacity.
Ionomers, which are polymers containing ionic functional groups, are another area where sulfonic acid-functionalized monomers find application. While specific research focusing solely on this compound in ionomers is not extensively detailed in the provided context, the principles of using sulfonated polymers in applications like fuel cell membranes are well-established. These materials rely on the ionic groups to facilitate ion transport, a key function in electrochemical devices.
Use in Leather Processing and Retanning Agents
In the leather industry, condensation products of phenolsulfonic acid and formaldehyde, known as synthetic tanning agents or "syntans," have been used for over a century. researchgate.netuc.edu The first syntan, Neradol D, was a condensate of this type and served as an auxiliary to improve the efficiency of vegetable tannins. researchgate.netuc.edu
Subsequent developments led to different generations of syntans with improved properties. For instance, incorporating urea (B33335) into the phenolsulfonic acid-formaldehyde condensation resulted in second-generation syntans with significantly better lightfastness. uc.edu These syntans play a crucial role in the retanning process, where they are used to impart desired properties to the leather, such as fullness, softness, and a uniform appearance. allpi.intstahl.comtexbiosciences.com
The properties of the leather are influenced by the type and amount of syntan used. Research has shown that increasing the concentration of residual phenolsulfonic acid monomer in the syntan can lead to harder and tighter leather. allpi.int
The following table provides a comparison of different generations of syntans based on phenolsulfonic acid.
Table 2: Comparison of Phenolsulfonic Acid-Based Syntans in Leather Tanning
Syntan Generation Composition Key Properties Imparted to Leather First Generation (e.g., Neradol D) Phenolsulfonic acid-formaldehyde condensate Auxiliary for vegetable tannins Second Generation Phenolsulfonic acid-urea-formaldehyde condensate Improved lightfastness, good softness and fullness Replacement Syntans Phenolsulfonic acid-formaldehyde condensates (often with other phenols) Softer and fuller leathers
Information compiled from studies on the chemistry of syntans. uc.edu
Biochemical and Pharmacological Investigations
The role of this compound within biological systems is understood through the broader context of the metabolism of phenolic compounds. These processes are vital for both the regulation of endogenous substances and the detoxification of foreign chemicals.
Mechanisms of Xenobiotic Sulfation and Detoxification
The sulfation of xenobiotics (foreign compounds such as drugs and pollutants) is a critical Phase II detoxification pathway in humans. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.net These enzymes transfer a sulfonate group from a donor molecule to the xenobiotic, which generally increases its water solubility and facilitates its elimination from the body.
Phenolic compounds are common substrates for SULT enzymes. researchgate.net The detoxification of phenols through sulfation is a well-established mechanism. For instance, exposure to benzene (B151609) can lead to the formation of phenol (B47542), which is then conjugated to form phenyl sulfate (B86663) and excreted in the urine. cdc.gov While this demonstrates the principle of phenol sulfation in detoxification, the specific formation of this compound as a metabolite of a particular xenobiotic is not explicitly detailed in the provided research. The broad substrate specificity of some SULTs suggests that various phenolic xenobiotics could potentially be metabolized to their corresponding phenolsulfonic acid isomers, including the meta form. nih.gov
Pharmacokinetic Studies and Biological Fate
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, is not extensively documented in publicly available literature. However, insights into its biological fate can be inferred from studies on related compounds and its general chemical properties.
A document from the U.S. Environmental Protection Agency (EPA) assessing a condensate derived from phenolsulfonic acid suggests that the resulting larger molecule is poorly absorbed through all routes of exposure epa.gov. While this does not directly describe the monomer, it indicates that absorption of similar structures can be limited. PubChem identifies 3-hydroxybenzenesulfonic acid as a metabolite, suggesting it can be involved in biological processes nih.gov.
Regarding its environmental fate, phenolsulfonic acid is subject to biodegradation. One source indicates a biodegradation time of 195 hours under aerobic conditions, where it is broken down by microorganisms atamanchemicals.com. Studies on the removal of phenol sulfonic acid-syntan (PSAS), a related industrial product, from aqueous solutions using ozonation have shown that it can be partially mineralized, confirming its susceptibility to degradation nih.govresearchgate.net. The biological oxygen demand to chemical oxygen demand (BOD5/COD) ratio of PSAS effluent was shown to increase after ozonation, indicating that the resulting by-products are more amenable to biological treatment nih.govresearchgate.net.
Table 1: Environmental Fate and Ecotoxicity Profile of a Related Condensate (Data inferred from a U.S. EPA assessment of Phenolsulfonic acid-formaldehyde-urea condensate) epa.gov
| Property | Assessment |
| Absorption Potential | Poorly absorbed via all routes of exposure |
| Biodegradation | Does not undergo ready biodegradation |
| Sorption | Strong sorption to soils/sediments |
| Groundwater Migration | Negligible |
| Aquatic Toxicity | Moderate concern for fish, algae, invertebrates |
Note: This data pertains to a larger condensate and may not be fully representative of this compound itself.
Research into Disinfection Applications (e.g., Endodontic Therapy)
Phenolic compounds have historically been among the earliest recognized disinfectants and have seen use in dentistry d-nb.info. The antimicrobial activity of phenols is generally attributed to their ability to cause damage to the bacterial cytoplasmic membrane, denature essential proteins, and disrupt enzymatic activity nih.govmdpi.comnih.govnih.gov. This mechanism involves increasing the permeability of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death nih.govfrontiersin.org.
While the general class of phenols has been studied for disinfection, specific research focusing on this compound for applications like endodontic therapy is not prominent in the available literature. Historically, phenol itself was used for root canal disinfection quakerhoughton.com. However, due to concerns about toxicity and tissue irritation, the use of many phenolic compounds in clinical practice has been phased out in favor of agents with better safety profiles d-nb.info. The primary goals of modern endodontic irrigation are to effectively disinfect the complex root canal system, remove the smear layer, and dissolve necrotic tissue, for which substances like sodium hypochlorite (B82951) and EDTA are now standard nih.gov.
Although this compound possesses a phenolic structure, which suggests inherent antimicrobial potential, its efficacy and safety for endodontic disinfection have not been established through dedicated studies. The acidic nature of the sulfonic acid group, combined with the protein-denaturing capacity of the phenol group, could theoretically contribute to an antimicrobial effect. However, without specific research, its application in this field remains hypothetical.
Chemical Intermediate in Advanced Organic Synthesis
A significant application of this compound is its role as a monomer in the synthesis of advanced polymer resins, which serve as highly effective catalysts in organic synthesis. Specifically, it is a key component in the production of phenolsulfonic acid-formaldehyde (PSF or PAFR) resins.
These resins are created through the condensation polymerization of this compound (or its sodium salt) with an aldehyde, most commonly formaldehyde or paraformaldehyde, under acidic conditions researchgate.netacs.orginternationaljournalcorner.comgoogle.com. The resulting material is a robust, solid acid catalyst. The use of the meta-isomer (this compound) has been shown to produce a "second-generation" resin (PAFR II) with improved thermal stability and higher catalytic activity compared to resins made from the para-isomer researchgate.netacs.org. This enhanced stability is attributed to the meta-position of the sulfonic acid group, which prevents desulfonylation that can occur at higher temperatures under acidic conditions researchgate.net.
Table 2: Key Organic Reactions Catalyzed by this compound-Based Resins
| Reaction Type | Substrates | Product | Catalyst System | Key Advantages |
| Fischer-Speier Esterification | Carboxylic acids and alcohols | Esters | This compound–formaldehyde resin (PAFR II) | High yield, reusable, solvent-free conditions, applicable in continuous-flow reactors researchgate.netacs.org. |
| Ritter Reaction | Alcohols or alkenes with nitriles | Amides | This compound-formaldehyde resin (PAFR II) | Recyclable catalyst, sustainable amide synthesis in continuous-flow systems acs.org. |
| Ion Exchange Agent Synthesis | Phenolsulfonic acid and formaldehyde | Cation exchange resin | Acidic condensation | Production of water-insoluble resins for water softening and cation exchange processes internationaljournalcorner.com. |
These PAFR II catalysts have demonstrated exceptional performance in continuous-flow esterification reactions, capable of operating for extended periods without a significant loss of activity researchgate.netacs.org. Their utility has also been extended to other important organic transformations, such as the Ritter reaction for sustainable amide synthesis, highlighting the importance of this compound as a building block for advanced and green chemical processes acs.org.
Applications in Electrolytic and Galvanic Processes
Phenolsulfonic acid (PSA), typically as a mixture of isomers, is a crucial component in electrolytes for various electrolytic and galvanic processes, most notably in electroplating atamanchemicals.com. It is widely used in acidic tin-plating baths, such as in the Ferrostan™ process, which is a standard method for producing tinplate for cans and containers google.comgtzworld.comrsc.orggoogle.com.
In these electroplating baths, phenolsulfonic acid serves multiple functions:
Electrolyte/Conductivity Provider : As a strong acid, it provides the necessary conductivity for the plating solution, facilitating the efficient movement of metal ions between the anode and the cathode gtzworld.com.
Antioxidant : It helps to prevent the oxidation of stannous ions (Sn²⁺) to stannic ions (Sn⁴⁺) in the bath. This is critical because Sn⁴⁺ can precipitate and form sludge, which reduces the efficiency of the process and leads to tin loss gtzworld.com.
Research into high-current-density (HCD) tin-plating has shown that increasing the concentration of stannous ions in phenolsulfonic acid-based baths allows for higher plating speeds and produces high-quality, corrosion-resistant tinplate sterc.org. While alternative electrolytes like methanesulfonic acid (MSA) have been introduced due to lower environmental impact and reduced sludge formation, PSA-based baths remain a significant technology in the industry quakerhoughton.comrsc.orgcecri.res.in.
Table 3: Typical Composition of a Phenolsulfonic Acid-Based Tin-Plating Electrolyte (Ferrostan™ Process) google.com
| Component | Concentration (g/L) | Purpose |
| Stannous Tin (Sn²⁺) | 28 - 34 | Source of tin for plating |
| Free Phenolsulfonic Acid | 14 - 17 | Provides conductivity and prevents oxidation |
| "ENSA-6" Agent | 3 - 6 | Addition agent (brightener/grain refiner) |
Exploration of Chelating Properties
The molecular structure of this compound, which contains both a phenolic hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group, presents the potential for metal ion coordination. Both of these functional groups can act as ligands, binding to metal ions. The formation of salts like zinc phenolsulfonate, where the zinc ion is balanced by two phenolsulfonate anions, is well-documented nih.gov.
However, chelation typically involves the formation of a more stable ring structure through the binding of a single metal ion by two or more donor atoms from the same ligand (a multidentate ligand). While phenolic compounds and sulfonic acids can participate in the formation of metal complexes, dedicated research specifically exploring the chelating properties of this compound is limited in the surveyed scientific literature.
General studies on phenolic acids show they can chelate divalent cations in Gram-negative bacteria mdpi.com. Other complex sulfonated organic molecules, such as 8-hydroxyquinoline-5-sulfonate and lignosulfonates, are known to form stable complexes with various metal ions like Al(III), Ga(III), In(III), and Fe(III) google.com. These examples demonstrate that the combination of hydroxyl and sulfonate groups on an aromatic ring can lead to effective metal binding.
Despite this theoretical potential, there is a lack of specific studies that characterize the formation constants, coordination chemistry, and potential applications of this compound as a chelating agent. Therefore, while it can react with metals to form salts and its functional groups are known to coordinate with metals in other molecular contexts, its role as a practical chelating agent remains an area requiring further exploration.
Concluding Remarks and Future Research Perspectives
Synthesis of Key Findings and Research Progress
Research into m-Phenolsulfonic acid, an arenesulfonic acid that is phenol (B47542) substituted by a sulfo group at the meta-position, has yielded significant progress in several key areas, particularly in catalysis and environmental science nih.gov. A notable advancement is the development of this compound–formaldehyde (B43269) resins, which function as robust, reusable acid catalysts. acs.org For instance, a second-generation version of this resin has demonstrated improved catalytic activity and stability in continuous-flow esterification processes, offering higher product yields compared to many commercial ion-exchange catalysts. acs.org This highlights the compound's potential in creating sustainable and efficient catalytic systems.
In the environmental domain, studies have focused on the degradation of phenolsulfonic acids, which are recognized as recalcitrant and noxious emerging pollutants. elsevierpure.com Research has explored advanced oxidation processes for its removal from aqueous media. Studies involving ozonation have shown that while it can decrease the chemical oxygen demand (COD) and improve the biodegradability of the effluent, it results in partial mineralization, indicating the formation of intermediate by-products. nih.gov This underscores the chemical stability of the compound and the complexity of its complete degradation. Further research has investigated the use of heterogeneous catalysts to activate peroxymonosulfate (B1194676) for the abatement of p-phenol sulfonic acid, a closely related isomer, suggesting a potential pathway for the remediation of sulfonic acid pollutants. elsevierpure.com
Identification of Remaining Challenges and Research Gaps
Despite the progress, significant challenges and research gaps remain. A primary challenge lies in the complete and environmentally benign degradation of this compound. As a stable pollutant, its persistence in aquatic environments is a concern. elsevierpure.com While advanced oxidation processes have been explored, achieving complete mineralization to harmless substances like carbon dioxide and water remains difficult, with current methods often halting at the formation of intermediate compounds. nih.gov A significant research gap exists in identifying these degradation by-products and understanding their potential toxicity and environmental impact.
Directions for Future Scholarly Inquiry and Innovation
Future research on this compound should be directed toward addressing the identified challenges and filling the existing knowledge gaps. A critical area for scholarly inquiry is the development of highly efficient and sustainable remediation technologies. This includes designing novel heterogeneous catalysts, potentially incorporating nanomaterials, for advanced oxidation processes that can achieve complete mineralization of the pollutant under mild conditions. elsevierpure.com Future studies should also focus on elucidating the complete degradation pathways and identifying all intermediate products to conduct a thorough environmental risk assessment.
In catalysis, innovation should focus on the next generation of this compound-based catalysts. This involves creating more robust and stable resin structures to minimize leaching and maximize reusability. Exploring alternative, less hazardous cross-linkers to replace formaldehyde in the synthesis of these resins is a crucial step towards greener chemistry. acs.org Furthermore, detailed kinetic and mechanistic studies are needed to understand the catalytic processes at a molecular level, which will enable the design of catalysts with superior activity and selectivity. Investigating the application of these catalysts in a wider array of organic reactions beyond esterification could significantly expand their utility in sustainable chemical manufacturing. acs.org
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing m-phenolsulfonic acid, and how do reaction conditions influence regioselectivity?
- Methodological Answer : m-Phenolsulfonic acid is typically synthesized via sulfonation of phenol using concentrated sulfuric acid under controlled temperatures (80–100°C). Regioselectivity for the meta position is achieved by minimizing electrophilic substitution at the ortho/para sites through steric hindrance or catalytic additives like boric acid . Purification involves recrystallization from acidic aqueous solutions to isolate the meta isomer . Characterization via H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and IR spectroscopy (S=O stretching at 1180–1200 cm) confirms structural integrity .
Q. How can researchers distinguish m-phenolsulfonic acid from its ortho and para isomers using analytical techniques?
- Methodological Answer : Differentiation relies on chromatographic and spectroscopic methods:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) separates isomers based on retention times, with meta isomers eluting later due to reduced polarity .
- C NMR : The meta isomer exhibits distinct carbonyl carbon shifts (δ 165–170 ppm) compared to ortho (δ 160–165 ppm) and para (δ 170–175 ppm) due to electronic effects .
- X-ray crystallography : Resolves spatial arrangements, confirming sulfonic acid group positioning .
Q. What are the key solubility and stability properties of m-phenolsulfonic acid under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, ethanol) due to the sulfonic acid group’s hydrophilicity. Solubility decreases in acidic media (pH < 2) due to protonation .
- Stability : Degrades above 150°C via desulfonation. Stability in aqueous solutions is pH-dependent: optimal at pH 4–6, with hydrolysis accelerating under alkaline conditions (pH > 9) .
Advanced Research Questions
Q. How do electronic and steric effects of the sulfonic acid group influence m-phenolsulfonic acid’s reactivity in catalytic applications?
- Methodological Answer : The electron-withdrawing sulfonic group enhances electrophilic substitution at the meta position but reduces nucleophilic aromatic substitution. In catalysis (e.g., acid-catalyzed esterification), its Brønsted acidity (pKa ≈ 0.5) is critical. Kinetic studies using UV-Vis spectroscopy or titration (e.g., Hammett acidity measurements) quantify catalytic efficiency . Contrastingly, steric hindrance from the sulfonic group limits interactions in bulky substrates, requiring mechanistic studies via DFT calculations or isotopic labeling .
Q. What experimental strategies resolve contradictions in reported pKa values for m-phenolsulfonic acid across studies?
- Methodological Answer : Discrepancies arise from solvent polarity, ionic strength, and measurement techniques. To harmonize
- Potentiometric titration : Conducted in standardized ionic media (e.g., 0.1 M KCl) to minimize activity coefficient variations .
- Computational validation : Compare experimental pKa with DFT-derived values (e.g., using COSMO-RS solvation models) .
- Meta-analysis : Aggregate datasets from peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers and systemic biases .
Q. How does m-phenolsulfonic acid interact with biomolecules, and what methodologies assess its binding affinity?
- Methodological Answer :
- Fluorescence quenching : Monitor tryptophan residues in proteins to quantify binding constants () .
- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during binding, revealing thermodynamic drivers (e.g., hydrophobic vs. electrostatic interactions) .
- Molecular docking : Predict binding sites using software like AutoDock, validated by mutagenesis studies .
Q. What advanced techniques characterize m-phenolsulfonic acid’s role in polymer nanocomposites?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Assess thermal stability and degradation profiles of composites .
- Dynamic mechanical analysis (DMA) : Evaluates viscoelastic properties under stress, correlating sulfonic acid content with mechanical performance .
- Small-angle X-ray scattering (SAXS) : Probes nanoscale morphology, identifying phase-separated domains critical for proton conductivity in fuel cells .
Contradiction and Reproducibility Analysis
Q. Why do studies report conflicting data on m-phenolsulfonic acid’s catalytic efficiency in esterification reactions?
- Methodological Answer : Variations arise from:
- Substrate specificity : Bulky substrates reduce accessibility to the active site, necessitating kinetic studies with controlled substrate sizes .
- Moisture sensitivity : Trace water deactivates the acid catalyst; experiments must use anhydrous conditions verified by Karl Fischer titration .
- Catalyst recycling : Repeated use introduces impurities, quantified via ICP-MS or elemental analysis .
Q. How can researchers validate the environmental fate of m-phenolsulfonic acid in aquatic systems?
- Methodological Answer :
- Biodegradation assays : Use OECD 301B protocols to measure microbial degradation rates .
- Photolysis studies : Expose solutions to UV light (λ = 254 nm), analyzing breakdown products via LC-MS/MS .
- Ecotoxicity modeling : Predict NOEC (no observed effect concentration) using QSAR models trained on analogous sulfonic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
